molecular formula C20H20N2O4S2 B2646328 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2319878-46-9

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2646328
CAS No.: 2319878-46-9
M. Wt: 416.51
InChI Key: HHVQFARRIYWZFE-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide (CAS 2319878-46-9) is an organic compound of significant research interest due to its complex molecular architecture . It features a bithiophene group, a 2-methoxyphenyl group, a hydrophilic hydroxyl group, and a central diamide group, creating a unique balance between polarity and solubility properties . This structure, which incorporates conjugated π-systems from the thiophene and phenyl rings, makes the compound a valuable intermediate for specialized synthesis and suggests potential applications in organic electronics and material science . In drug discovery, the concept of bioisosterism—replacing parts of a molecule with groups that have similar physical or chemical properties—is a fundamental strategy for optimizing potency and improving drug-like properties . The thiophene rings present in this compound can serve as versatile bioisosteres, meaning they can be used to mimic other aromatic systems in the design of novel bioactive molecules . Researchers can explore this compound as a key building block in medicinal chemistry for developing modulators of biological targets, as well as in material science for creating advanced organic semiconductors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-26-16-5-3-2-4-13(16)10-21-19(24)20(25)22-11-15(23)18-7-6-17(28-18)14-8-9-27-12-14/h2-9,12,15,23H,10-11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVQFARRIYWZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized via a Stille coupling reaction between 2,3-dibromothiophene and a suitable stannylated thiophene derivative.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide and a suitable nucleophile.

    Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the intermediate with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the intermediate with ethylenediamine under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at various functional groups, such as the amide or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the specific substitution, but may include bases like sodium hydride or acids like hydrochloric acid.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene moiety.

    Reduction: Reduced forms of the amide or aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, the compound’s potential bioactivity can be explored. The presence of the hydroxyethyl and methoxyphenyl groups suggests that it could interact with biological targets, potentially serving as a lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific electronic properties. Its bithiophene moiety is particularly interesting for the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with biological targets, while the methoxyphenyl group could engage in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Ethanediamide Backbones

N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide

This analog (ChemSpider ID: 922068-69-7) shares the ethanediamide core but replaces the bithiophene unit with a 1-methyl-2,3-dihydro-1H-indol-5-yl group and incorporates a 4-methylpiperazinyl substituent . Key differences include:

  • Molecular Complexity : The indole-piperazine system may enhance blood-brain barrier penetration compared to the bithiophene unit.
  • Bioactivity : Piperazine derivatives often exhibit psychotropic or antipsychotic activity, whereas bithiophenes are explored for optoelectronic properties or antimicrobial effects .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives

These derivatives feature a thiazolidinone ring conjugated to a benzamide backbone . Unlike the target compound, they lack a bithiophene group but share amide-based synthesis strategies (e.g., carbodiimide-mediated coupling). Thiazolidinones are associated with hypoglycemic and anti-inflammatory activities, highlighting the role of heterocyclic substituents in modulating biological effects .

Compounds with Bithiophene Moieties

5-Piperidino-2,2'-Bithiophene Derivatives

Synthesized via Lawesson’s reagent-mediated thionation and cyclization, these derivatives undergo selective formylation at either the 4- or 5´-position depending on the method (Vilsmeier-Haack vs. lithiation) . Comparatively, the target compound’s 2-hydroxyethyl group may sterically hinder electrophilic substitution, limiting reactivity at adjacent positions.

5-Substituted Tetrahydronaphthalen-2yl Methyl with N-Phenyl-N-(piperidin-4-yl)propionamide

Though lacking a bithiophene, this compound’s piperidine-propionamide structure exemplifies the use of reductive amination (sodium triacetoxyborohydride) in generating tertiary amines . Such methods could be adapted for modifying the target compound’s hydroxyethyl or methoxyphenyl groups.

Biological Activity

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, including a bithiophene moiety and an ethanediamide backbone. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3S2C_{19}H_{22}N_2O_3S_2 with a molecular weight of approximately 392.51 g/mol. The compound features several functional groups that contribute to its biological activity, including hydroxyl (-OH), amide (-CONH-), and aromatic systems.

PropertyValue
Molecular FormulaC19H22N2O3S2
Molecular Weight392.51 g/mol
CAS Number2309797-49-5

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The presence of the bithiophene moiety allows for significant π-π interactions with nucleic acids and proteins, potentially influencing their structure and function. Additionally, the hydroxyethyl group can form hydrogen bonds, enhancing the compound's affinity for biological receptors.

Potential Mechanisms:

  • Antioxidant Activity : The redox-active nature of the bithiophene structure may confer antioxidant properties, enabling the compound to scavenge free radicals.
  • Enzyme Inhibition : The amide functional group may facilitate interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains.

Antioxidant Activity

Research has shown that compounds containing bithiophene derivatives exhibit significant antioxidant activity. For instance, a study demonstrated that similar bithiophene-based compounds effectively reduced oxidative stress markers in vitro.

Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results indicate that the compound possesses notable antimicrobial properties, particularly against Gram-negative bacteria.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Anticancer Properties : A recent publication investigated the anticancer effects of bithiophene derivatives on breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
    • Results :
      • Control Viability: 100%
      • Treated Viability: 45% at 50 µM concentration.
  • Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties of this compound against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that it effectively inhibited bacterial growth and could serve as a potential therapeutic agent for treating resistant infections.

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